1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
Properties
IUPAC Name |
3-(3-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-15-6-4-8-17(12-15)29(26,27)25-14-24(13-16-7-5-11-28-16)20-21(25)23-19-10-3-2-9-18(19)22-20/h2-4,6,8-10,12,16H,5,7,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPRXYYVZPIKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. It is involved in various cellular functions, including ion channel modulation, cell differentiation, and survival, as well as the regulation of mood and cognition.
Mode of Action
The compound interacts with the σ1 receptor, demonstrating a low nanomolar affinity . It also shows high selectivity towards the vesicular acetylcholine transporter and other receptors
Biochemical Pathways
The compound’s interaction with the σ1 receptor can affect various biochemical pathways. For instance, it can influence the calcium signaling pathway through the IP3 receptor, which is crucial for various cellular functions. .
Pharmacokinetics
A related compound demonstratedhigh brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice This suggests that the compound might have good bioavailability and can cross the blood-brain barrier effectively
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the σ1 receptor. In animal studies, a related compound showed a reduced level of binding in the cortex and hippocampus of the senescence-accelerated prone mice compared to that of the senescence-accelerated resistant mice. This indicates the potential dysfunction of σ1 receptors in neurodegenerative diseases like Alzheimer’s disease.
Biological Activity
The compound 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is part of a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a tetrahydrofuran moiety and an imidazoquinoxaline ring system. The presence of the m-tolylsulfonyl group enhances its solubility and biological interactions.
Antitumor Activity
Recent studies have demonstrated that imidazoquinoxaline derivatives exhibit significant antitumor properties. For instance, related compounds have shown potent inhibitory effects against various cancer cell lines. In one study, derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines, revealing IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HePG-2 | 0.29 | |
| Compound B | Caco-2 | 0.90 | |
| This compound | A431 | TBD | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have indicated that quinoxaline derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
- Apoptosis Induction : Studies suggest that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Study 1: Anticancer Efficacy
In a controlled study involving A431 human epidermoid carcinoma cells, a derivative similar to the target compound was found to inhibit Stat3 phosphorylation, leading to decreased cell proliferation. The results indicated that this mechanism could be pivotal in developing targeted cancer therapies .
Case Study 2: Antimicrobial Effects
A series of quinoxaline derivatives were evaluated for their antibacterial effects against clinical isolates of resistant bacteria. The tested compounds demonstrated significant activity against multi-drug resistant strains, suggesting potential as new antibiotics .
Scientific Research Applications
Medicinal Chemistry
The imidazoquinoxaline derivatives have been extensively studied for their antitumor and antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various cancer cell lines and bacterial strains. For instance, studies have shown that certain quinoxaline derivatives possess higher inhibitory effects on tumor cells compared to established chemotherapeutics like doxorubicin, thus highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial applications. Quinoxalines are known to exhibit activity against both Gram-positive and Gram-negative bacteria. Preliminary studies have indicated that the synthesized derivatives of imidazoquinoxaline demonstrate significant inhibition against various bacterial strains, suggesting their utility in developing new antibiotics .
Drug Development
Due to its favorable pharmacological properties, 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is being explored as a lead compound in drug discovery programs targeting diseases such as cancer and bacterial infections. The compound's ability to modulate biological pathways makes it a valuable candidate for further optimization and testing .
Case Study 1: Anticancer Activity
A study focusing on the synthesis of novel quinoxaline derivatives reported that compounds structurally related to imidazoquinoxalines exhibited potent anticancer activities against several human cancer cell lines. The research utilized MTT assays to evaluate cell viability, revealing IC50 values that indicate significant cytotoxicity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial potential of various quinoxaline derivatives. The results demonstrated that specific modifications to the imidazoquinoxaline structure could enhance antimicrobial efficacy against resistant bacterial strains. The findings suggest that further structural optimization could lead to the development of new therapeutic agents .
Data Summary Table
Chemical Reactions Analysis
Nucleophilic Substitution
The dichloroquinoxaline precursor undergoes SNAr (nucleophilic aromatic substitution) due to the electron-deficient aromatic ring. Thioureas act as nucleophiles, replacing chlorine atoms at positions 2 and 3 .
Sulfonamide Formation
The introduction of the m-toluenesulfonyl group involves sulfonation . This step typically employs sulfonating agents like m-toluenesulfonyl chloride in basic conditions, forming a stable sulfonamide linkage.
Alkylation
The THF-derived methyl group is introduced via alkylation , likely through alkylation of an amine or sulfonamide nitrogen. This step enhances the compound’s solubility and reactivity.
Potential Chemical Reactions
The compound can participate in diverse reactions due to its functional groups:
| Reaction Type | Functional Group Involved | Outcome |
|---|---|---|
| Hydrolysis | Sulfonamide | Cleavage to amine |
| Alkylation | Sulfonamide nitrogen | Introduction of alkyl groups |
| Sulfonation | Aromatic ring | Addition of sulfonic acid groups |
| Oxidation | THF ring | Formation of epoxides or ketones |
Structural and Mechanistic Insights
The compound’s imidazo[4,5-b]quinoxaline core and sulfonamide moiety are critical for its reactivity. The THF side chain may act as a stabilizing group or facilitate further functionalization.
Q & A
Q. What are the established synthetic routes for preparing 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)imidazoquinoxaline derivatives?
Synthesis typically involves multi-step reactions, starting with functionalization of the quinoxaline core. For example:
- Step 1 : Condensation of tetrahydrofuran-2-ylmethylamine with halogenated quinoxaline precursors in tetrahydrofuran (THF) under reflux conditions, as seen in analogous imidazoquinoxaline syntheses .
- Step 2 : Sulfonylation using m-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group. Reaction monitoring via TLC or HPLC ensures intermediate purity .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/dichloromethane mixtures yields the final product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent integration and regiochemistry, particularly for the tetrahydrofuran and sulfonyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the imidazoquinoxaline core, as demonstrated in structurally similar compounds .
- IR Spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
Q. What solvents and reaction conditions are optimal for stabilizing intermediates during synthesis?
- Solvent Choice : THF and dichloromethane are common for their inertness and ability to dissolve polar intermediates. Ethanol is preferred for recrystallization due to its moderate polarity .
- Temperature Control : Reflux (e.g., THF at 66°C) ensures kinetic control in cyclization steps, while room-temperature conditions prevent decomposition of sensitive intermediates .
Advanced Research Questions
Q. How can reaction yields be improved in multi-step syntheses of imidazoquinoxaline derivatives?
- Stepwise Optimization :
- Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) enhances sulfonylation efficiency .
- Purification : Use preparative HPLC for challenging separations, especially when stereoisomers form .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling timely adjustments .
- Solvent Effects : Polar aprotic solvents like DMF may improve solubility of sulfonylated intermediates but require rigorous drying to avoid hydrolysis .
Q. What mechanistic insights explain regioselectivity in the formation of the imidazoquinoxaline core?
- Electrophilic Aromatic Substitution : The quinoxaline nitrogen’s lone pair directs electrophilic attack, favoring substitution at the 1- and 3-positions. DFT calculations on analogous systems support this model .
- Steric Effects : Bulky substituents (e.g., m-tolylsulfonyl) hinder addition at sterically crowded positions, as shown in X-ray structures of related compounds .
Q. How does the m-tolylsulfonyl group influence the compound’s electronic and biological properties?
- Electronic Effects : The sulfonyl group withdraws electron density, polarizing the quinoxaline ring and enhancing reactivity toward nucleophilic attack. This is corroborated by Hammett studies on sulfonamide derivatives .
- Biological Implications : Sulfonyl groups improve metabolic stability and binding affinity in enzyme inhibition assays, as observed in triazoloquinoxaline analogs .
Q. What computational methods are used to predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases or DNA repair enzymes, leveraging crystal structures of homologous complexes .
- MD Simulations : All-atom simulations (e.g., AMBER) assess stability of ligand-protein complexes over time, identifying key hydrogen bonds with the sulfonyl oxygen .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
- Case Study : reports a 75% yield for a related imidazoquinoxaline, while cites lower yields (22%) due to competing side reactions.
- Resolution : Optimize stoichiometry (e.g., excess m-toluenesulfonyl chloride) and inert atmosphere (N/Ar) to suppress oxidation byproducts .
Q. Why do crystallographic data sometimes conflict with spectroscopic assignments?
- Example : shows coplanar imidazoquinoxaline rings via X-ray, while NMR suggests dynamic puckering in solution.
- Strategy : Variable-temperature NMR or NOESY experiments can reconcile these differences by probing conformational flexibility .
Methodological Recommendations
- Synthetic Protocols : Adopt stepwise quenching and extraction (e.g., aqueous workup with NaHCO for sulfonylation) to isolate intermediates .
- Analytical Workflow : Combine HRMS with 2D NMR (COSY, HSQC) for unambiguous structural validation .
- Computational Tools : Use Gaussian 16 for DFT-based electronic profiling or PyMol for visualizing docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
